Lanthionine ketimine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83711-67-5 |
|---|---|
Molecular Formula |
C6H7NO4S |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
XIVVIYYWXOMYOD-UHFFFAOYSA-N |
SMILES |
C1C(N=C(CS1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(N=C(CS1)C(=O)O)C(=O)O |
Other CAS No. |
83923-11-9 |
physical_description |
Solid |
Synonyms |
lanthionine ketimine |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Lanthionine Ketimine
Enzymatic and Non-Enzymatic Formation Pathways
Conversion of Lanthionine (B1674491) to Lanthionine Ketimine via Transamination
Intermediate Enamine Formation
This compound (LK) is recognized as a metabolite derived from lanthionine. The process involves the transamination of lanthionine, typically catalyzed by the enzyme glutamine transaminase K (GTK) in the presence of an α-keto acid substrate. This enzymatic reaction yields an intermediate that subsequently undergoes intramolecular cyclization to form the cyclic ketimine structure nih.govchemrxiv.orgresearchgate.net. It is important to note that while historically referred to as a ketimine, LK predominantly exists in equilibrium as its enamine tautomer, often termed lanthionine ketenamine nih.govchemrxiv.orgwikipedia.org. This enamine form has been characterized spectroscopically, providing detailed insights into its structure nih.gov. Chemical synthesis routes for LK often involve the reaction between cysteine derivatives and α-bromopyruvates chemrxiv.orgresearchgate.net.
Hypothetical Role of Lanthionine Synthetase-like Protein-1 (LanCL1) in Lanthionine Conjugation
Lanthionine synthetase-like protein-1 (LanCL1) is a mammalian protein homologous to bacterial lanthionine cyclases (LanC), enzymes involved in the synthesis of lantibiotics mdpi.comjneurosci.orgnih.govgoogle.comnih.gov. LanCL1 is known to bind glutathione (B108866) (GSH) and has been identified as an interaction partner of LK itself mdpi.comjneurosci.orgnih.govnih.govuniprot.org. A hypothesis has been proposed suggesting that LanCL1 might catalyze the formation of glutathione-lanthionine conjugates, potentially leading to LK wikipedia.orgresearchgate.net. However, studies involving LanCL1 knockout mice have indicated that LanCL proteins may not be directly involved in the biosynthesis of lanthionine nih.gov. LanCL1 also interacts with and regulates Cystathionine (B15957) β-synthase (CBS), an enzyme crucial for GSH synthesis, suggesting a role in neuronal antioxidant defense mechanisms nih.gov. The precise role of LanCL1 in LK metabolism or conjugation remains an area of ongoing research.
Distribution and Detection of Endogenous this compound in Biological Tissues
This compound has been detected in various mammalian tissues and biological fluids, primarily in the brain and urine.
Presence in Mammalian Brain Tissue
This compound is considered a naturally occurring sulfur amino acid metabolite found within the mammalian brain and central nervous system (CNS) wikipedia.orgebi.ac.uk. Studies have reported its presence in mammalian brain tissue at concentrations typically ranging from 1 to 3 nmol/g jneurosci.orgnih.gov. More specific measurements have indicated concentrations of approximately 1.1 ± 0.3 nmol/g in human cerebral cortex samples ebi.ac.uk. In bovine brain tissue, concentrations have been reported between 0.5 to 1 nmol/g nih.gov, and in mouse brains, LK levels have been found to be between 0.5–2.5 nmol/g tissue nih.gov. Detection methods have included both fluorometric assays and high-performance liquid chromatography (HPLC) ebi.ac.uknih.gov.
Detection in Other Biological Fluids and Organs (e.g., Plasma, Urine, Cerebellum)
This compound has been identified in human urine ebi.ac.uknih.govurinemetabolome.ca. Quantitative analyses of healthy individuals have reported urinary excretion levels of approximately 84 µg of LK per gram of creatinine (B1669602) nih.gov, or 0.0502 µmol/mmol creatinine urinemetabolome.ca. While related compounds like aminoethylcysteine (B1238168) ketimine (AECK-DD) have been detected in plasma and bovine cerebellum nih.gov, direct detection of this compound in these specific tissues or fluids is not as extensively documented in the provided literature.
Metabolic Fate and Theoretical Degradation Pathways of this compound
Information regarding the specific metabolic fate and degradation pathways of this compound is not extensively detailed in the current scientific literature reviewed. While its synthesis from lanthionine via the transsulfuration pathway is understood nih.gov, the processes by which LK is further metabolized or eliminated from biological systems remain largely theoretical and require further investigation.
Analytical Methodologies for Lanthionine Ketimine Detection and Quantification
Development and Validation of Sensitive Assays for Biological Matrix Analysis
The transition from general detection methods to validated assays for biological matrices is critical for pharmacokinetic studies, disease biomarker research, and understanding the in vivo behavior of LK. Developing sensitive and reliable assays requires meticulous attention to sample preparation, chromatographic separation, and detection limits.
The HPLC method employing phenylisothiocyanate derivatization has been a foundational technique for quantifying LK in human urine and brain samples nih.govnih.gov. This method leverages the specific UV absorbance of the derivative, providing a quantitative measure of LK excretion and presence in neural tissue.
More recent advancements have focused on UPLC/MS/MS for enhanced sensitivity and throughput, particularly for studies involving LKE administration in animal models. A validated UPLC/MS/MS assay has been developed for measuring LKE in mouse serum, whole blood, and brain tissues, following FDA guidelines nih.gov. This assay demonstrated good recovery rates, ranging from 77-90% in serum and 82-88% in brain tissue. The linearity of the standard curve, spanning from 0.005 to 4.6 μM, exhibited a high correlation coefficient (R²) of 0.998, indicating robust quantitative performance nih.gov.
However, a notable finding from one UPLC/MS/MS study indicated that neither LK nor LKE was detected in mouse brain tissues following oral administration of LKE, despite LKE being detected in serum and whole blood nih.gov. This observation contrasts with earlier studies that did report LK in human brain tissue using HPLC methods nih.gov, highlighting potential differences in sensitivity, sample handling, or the specific pharmacokinetic profile of LKE versus endogenous LK in different species and matrices.
Table 2: Performance Characteristics of Analytical Methods for Lanthionine (B1674491) Ketimine (LK)
| Method | Matrix | Key Steps / Detection | Performance Metrics | Reference |
| HPLC with Phenylisothiocyanate Derivatization | Human Urine, Bovine/Human Brain | Derivatization with PITC; UV detection at 380 nm | Identification via coelution and spectral matching | nih.govnih.gov |
| UPLC/MS/MS | Mouse Serum, Whole Blood, Brain Tissue | Protein precipitation (methanol); LK methylation (diazomethane); ESI-MS/MS (SRM) | Recovery: 77-90% (serum), 82-88% (brain); Linearity: R² 0.998 (0.005-4.6 μM) | nih.gov |
Challenges and Future Directions in Lanthionine Ketimine Analytical Chemistry
Despite advancements, the analytical chemistry of this compound presents several challenges and opportunities for future research.
Challenges:
Matrix Complexity and Low Concentrations: Biological samples are inherently complex, containing numerous endogenous compounds that can interfere with LK detection. Achieving adequate sensitivity to quantify LK at physiologically relevant, potentially low, concentrations requires highly optimized extraction and separation techniques.
LK Tautomerization: LK exists in equilibrium between its ketimine and enamine forms, which could potentially influence derivatization efficiency or chromatographic behavior, necessitating careful method development to account for this dynamic.
Detection Discrepancies: The differing results regarding LK/LKE detection in brain tissue between HPLC and UPLC/MS/MS studies nih.govnih.gov underscore the need for further method validation and cross-platform comparison to understand potential limitations in sensitivity, extraction efficiency, or matrix effects.
Uncharacterized Biological Target: The lack of a fully elucidated biological target for LK makes it challenging to design bioassays or develop analytical methods based on specific binding interactions, relying instead on direct chemical detection.
Future Directions:
Enhanced Sensitivity and Specificity: The development of novel derivatization agents, advanced mass spectrometry techniques (e.g., high-resolution mass spectrometry), and improved sample enrichment strategies will be crucial for detecting LK at even lower concentrations and with greater specificity in diverse biological fluids and tissues.
Metabolomic Profiling: Integrating LK analysis into broader metabolomic studies could provide a more comprehensive understanding of its role within metabolic pathways and its dynamic changes in various disease states.
In Vivo Monitoring: The development of real-time or near-real-time analytical methods, potentially involving microdialysis coupled with sensitive detection, could offer unprecedented insights into the temporal and spatial distribution of LK within the living brain.
Method Validation Across Species: As LK and its derivatives are explored for therapeutic potential, validating analytical methods across different preclinical species and eventually in human clinical trials will be essential.
Investigating LK Metabolites and Derivatives: Analytical methods will need to be adapted or developed to accurately quantify LK derivatives and potential metabolites, which may possess different pharmacokinetic and pharmacodynamic profiles.
Molecular Interactions and Protein Binding of Lanthionine Ketimine
Affinity Proteomics Approaches for Target Identification
To isolate and identify the cellular proteins that physically bind to lanthionine (B1674491) ketimine, researchers have employed affinity purification strategies coupled with mass spectrometry. ebi.ac.uk This approach utilizes a modified version of the small molecule as "bait" to capture its binding partners from a complex mixture of proteins, such as a brain cell lysate. nih.gov
The core of this strategy involves the immobilization of lanthionine ketimine onto a solid support, creating an affinity matrix. In seminal studies, chemically synthesized LK was covalently linked to an agarose (B213101) resin, specifically a DADPA-agarose column (diaminodipropylamine-agarose), to serve as the affinity agent. jneurosci.org This solid-phase "bait" is then incubated with a lysate derived from mammalian brain tissue. jneurosci.orgnih.gov Proteins within the lysate that have a binding affinity for LK will selectively associate with the immobilized molecule, while non-binding proteins are washed away. nih.govresearchgate.net This step effectively enriches the sample for potential LK-interacting proteins. researchgate.net The specifically bound proteins are then eluted from the column for subsequent identification. nih.gov
Following affinity capture and elution, the identities of the captured proteins are determined using mass spectrometry (MS). ebi.ac.uk This highly sensitive analytical technique can identify proteins from complex mixtures with high accuracy. youtube.com The process typically involves separating the eluted proteins, often by gel electrophoresis, and then digesting them into smaller peptide fragments. nih.gov These peptides are then analyzed by liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating a unique "fingerprint" for each peptide. youtube.com By searching these experimental fingerprints against protein sequence databases, the identities of the proteins that were originally captured by the this compound affinity matrix can be determined. nih.govyoutube.com This proteomic approach led to the successful identification of several key binding partners for LK. nih.gov
Characterization of Specific this compound Binding Partners
Through the affinity proteomics methods described above, several proteins have been identified as binding partners for this compound. nih.gov Among these, the most extensively studied is the Collapsin Response Mediator Protein-2. nih.govnih.govtandfonline.com
Collapsin Response Mediator Protein-2 (also known as Dihydropyrimidinase-like protein 2 or DPYSL2) was identified as a principal binding target of this compound. nih.govtandfonline.comwikipedia.org CRMP2 is an abundant phosphoprotein in the brain that plays a critical role in regulating microtubule dynamics, a process essential for neurite growth and axonal guidance. tandfonline.comwikipedia.org The interaction of LK with CRMP2 is believed to be central to the metabolite's neurotrophic activities. wikipedia.org
The function of CRMP2 is tightly regulated by its phosphorylation state. Hyperphosphorylation of CRMP2, particularly by kinases such as cyclin-dependent kinase 5 (Cdk5) and glycogen (B147801) synthase kinase-3β (GSK-3β), is associated with inhibition of its activity and has been implicated in axonal degeneration. tandfonline.comresearchgate.netals.net Research has shown that this compound and its cell-permeable derivative, this compound ester (LKE), can modulate CRMP2 phosphorylation. Studies in various neurodegenerative disease models demonstrate that LKE normalizes or inhibits the elevation of CRMP2 phosphorylation. researchgate.netnih.gov Specifically, LKE has been shown to reduce Cdk5-mediated phosphorylation at Serine 522, a key regulatory site that, when phosphorylated, decreases CRMP2's affinity for tubulin. nih.govtandfonline.com This de-phosphorylating effect is consistent with an enhancement of CRMP2's function in promoting microtubule assembly and neurite outgrowth. tandfonline.com
The binding of this compound to CRMP2 not only affects its phosphorylation but also alters its interaction with other proteins. nih.gov Immunoprecipitation studies using brain lysate have revealed that LK can differentially modulate the formation of CRMP2-containing protein complexes. nih.govresearchgate.net Specifically, the presence of LK was found to increase the co-precipitation of CRMP2 with its binding partner neurofibromin-1. nih.govresearchgate.net In contrast, LK decreased the co-precipitation of CRMP2 with β-tubulin. nih.govresearchgate.net This suggests that LK binding may promote some CRMP2 interactions while inhibiting others, thereby redirecting its functional activity within the cell. The altered interaction with β-tubulin is consistent with the known role of CRMP2 phosphorylation in regulating microtubule dynamics. tandfonline.com
Table 1: Effect of this compound on CRMP2 Protein-Protein Interactions
| Interacting Protein | Effect of this compound on Interaction with CRMP2 | Supporting Evidence |
|---|---|---|
| Neurofibromin-1 | Increased co-precipitation | Immunoprecipitation from brain lysate nih.govresearchgate.net |
| β-Tubulin | Decreased co-precipitation | Immunoprecipitation from brain lysate nih.govresearchgate.net |
Syntaxin-Binding Protein-1 (STXBP1/Munc-18)
Among the key binding partners for this compound identified through affinity proteomics is Syntaxin-Binding Protein-1 (STXBP1), also known as Munc-18. mdpi.comjneurosci.orgresearchgate.net STXBP1 is a crucial component of the presynaptic machinery, playing an essential role in the docking and fusion of synaptic vesicles with the plasma membrane, a process fundamental to neurotransmitter release. mdpi.comnih.gov The protein is vital for regulating the assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which drives membrane fusion. frontiersin.orgelifesciences.org
The identification of STXBP1 as an LK-interacting protein suggests that LK may play a role in modulating synaptic transmission. mdpi.com While the precise molecular details of the LK-STXBP1 interaction are not yet fully elucidated, the established function of STXBP1 in exocytosis points to a potential mechanism by which LK could influence neuronal communication. nih.gov Underscoring this functional connection, research in C. elegans has shown that a synthetic, cell-penetrating derivative of LK, this compound-5-ethyl ester (LKE), can partially ameliorate movement-related phenotypes in nematodes that lack the Munc-18 equivalent, highlighting a potential modulatory role for the this compound scaffold in the STXBP1/Munc-18 pathway. researchgate.net Pathogenic variants in the STXBP1 gene that lead to protein haploinsufficiency are associated with severe neurodevelopmental disorders, further emphasizing the critical importance of this protein's function in the brain. frontiersin.orgelifesciences.org
Lanthionine Synthetase-like Protein-1 (LanCL1) and Related Proteins
Another prominent protein identified as a selective binding partner of this compound is Lanthionine Synthetase-like Protein-1 (LanCL1). mdpi.comjneurosci.org The fact that LK selectively binds LanCL1 in an unbiased, proteome-wide screen from brain extracts strongly indicates a meaningful physiological relationship. mdpi.com LanCL1 is a member of the LanC-like protein family, which shares homology with bacterial lanthionine synthetase component C enzymes. nih.gov
LanCL1 is also known to be a high-affinity binding protein for glutathione (B108866) (GSH), a critical cellular antioxidant. mdpi.comnih.gov This dual binding capacity for both LK and GSH has led to hypotheses about the functional interplay between these molecules. It has been suggested that LanCL1 could function as a sensor of cellular redox status, potentially linking oxidative stress to downstream signaling pathways. nih.gov Some early hypotheses proposed that LanCL1 might catalyze the formation of glutathione-lanthionine conjugates in a pathway leading to LK synthesis; however, subsequent studies in triple-knockdown mouse models have indicated that mammalian LanCL proteins are likely not involved in the synthesis of lanthionine. nih.govwikipedia.orgresearchgate.net
In addition to LK and GSH, LanCL1 and the related protein LanCL2 have been identified as receptors for the plant hormone abscisic acid (ABA) in mammals, linking them to the regulation of glucose metabolism and other cellular processes. nih.govmdpi.com
Investigation of Binding Kinetics and Specificity
The interaction of this compound with its protein partners is characterized by high affinity and specificity. Early investigations using radiolabeled [³⁵S]LK demonstrated specific and high-affinity binding to bovine brain membranes. nih.gov These studies calculated a dissociation constant (Kd) in the nanomolar range, suggesting a strong interaction comparable to that of neurotransmitters with their receptors. mdpi.com
Table 1: Binding Affinity of this compound to Brain Membranes
| Parameter | Value | Source |
|---|---|---|
| Dissociation Constant (Kd) | 58 nM | mdpi.com |
This table displays the reported dissociation constant for the binding of radiolabeled this compound to synaptosomal membranes.
The binding has been shown to be reversible and is affected by thiol reagents. nih.gov Specificity was demonstrated in competitive binding assays, where the binding of [³⁵S]LK was displaced by other ketimines and catecholamines but not by more selective adrenergic ligands, indicating a distinct binding site. nih.gov The affinity proteomics approach further confirmed this specificity, as only a select subset of proteins from the entire brain proteome was captured by immobilized LK. mdpi.comjneurosci.org
While the direct binding kinetics of LK to purified STXBP1 and LanCL1 have not been extensively detailed, the affinity of LanCL1 for other ligands provides a useful context. The dissociation constant for the interaction between LanCL1 and the SH3 domain of the signaling protein Eps8 was determined to be 0.6 μM, and its affinity for abscisic acid is in the low micromolar range (1-11.5 μM). nih.govnih.gov The interaction with its co-ligand, glutathione, is of a lower affinity, with an estimated Kd of 0.7 mM. nih.gov
Implications of Protein Interactions for Intracellular Signaling Cascades
The specific molecular interactions of this compound with proteins like STXBP1 and LanCL1 have significant implications for their function in intracellular signaling. By binding to these key regulatory proteins, LK can influence a variety of cellular pathways.
The interaction with STXBP1, a master regulator of synaptic vesicle exocytosis, suggests a direct route by which LK could modulate neurotransmission. mdpi.comnih.gov By influencing the function of STXBP1, LK may affect the efficiency of neurotransmitter release, a fundamental process for neuronal communication and brain function.
The binding of LK to LanCL1 provides a link to cellular redox homeostasis and metabolic regulation. LanCL1's interaction with both GSH and cystathionine (B15957) β-synthase (CBS) positions it as a potential sensor and regulator in response to oxidative stress. nih.gov The binding of LK could therefore modulate this sensing mechanism, influencing the cell's antioxidant defenses. Furthermore, the role of LanCL proteins as receptors for abscisic acid implicates them in the AMPK/PGC-1α/Sirt1 signaling pathway, which controls glucose transport and mitochondrial respiration. nih.govmdpi.com
Moreover, studies using the cell-permeable derivative, LKE, have provided further insight into the signaling pathways affected by this molecular scaffold. LKE has been shown to stimulate autophagy, a cellular recycling process, by inhibiting the mTORC1 signaling pathway. nih.gov This effect on autophagy may be mediated through another identified LK-binding partner, Collapsin Response Mediator Protein 2 (CRMP2), by altering the subcellular localization of mTOR. nih.gov The interaction with CRMP2, a protein involved in cytoskeletal dynamics, also connects LK to the regulation of neurite outgrowth and neuronal development. jneurosci.orgwikipedia.org
Cellular and Subcellular Mechanisms of Lanthionine Ketimine Action
Modulation of Cellular Redox Homeostasis
Lanthionine (B1674491) ketimine and its derivatives play a crucial role in maintaining cellular redox balance by interacting with and neutralizing reactive oxygen and nitrogen species.
Lanthionine ketimine (LK) and its ester derivative, LKE, exhibit potent antioxidant properties. They are capable of scavenging various ROS, thereby protecting cells from oxidative damage. Studies have shown that LKE can protect neurons from toxicity induced by hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH) in a dose-dependent manner nih.govresearchgate.netnih.govresearchgate.net. For instance, LKE demonstrated significant protection against t-BuOOH-induced oxidative stress in primary mouse cortical neurons researchgate.netnih.gov. Furthermore, in SH-SY5Y neuroblastoma cells, LKE reduced ROS production triggered by glutamate (B1630785) excitotoxicity, indicating its ability to mitigate oxidative damage under pathological conditions researchgate.netresearchgate.net. Related compounds, such as aminoethylcysteine (B1238168) ketimine decarboxylated dimer (AECK-DD), also exhibit strong ROS scavenging activity, comparable to Vitamin E and superior to hydrophilic antioxidants like trolox (B1683679) and N-acetylcysteine wsu.eduresearchgate.netmdpi.com.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | ROS Targeted | Cell Type/Model | Key Finding | Citation(s) |
| LKE | H₂O₂, t-BuOOH | Primary cortical neurons | Dose-dependent protection against oxidative stress | researchgate.netnih.govresearchgate.net |
| LKE | H₂O₂ | NSC-34 motor neuron-like cells | Protected against oxidative challenge | nih.govjneurosci.org |
| LKE | Glutamate-induced ROS | SH-SY5Y cells | Reduced ROS production | researchgate.netresearchgate.net |
| AECK-DD | ROS (general) | Various models | Strong ROS scavenging activity, comparable to Vitamin E | wsu.eduresearchgate.netmdpi.com |
Beyond ROS, this compound derivatives also demonstrate efficacy in reducing reactive nitrogen species (RNS). AECK-DD has been shown to possess activity against peroxynitrite, a key RNS. In experimental models, AECK-DD reduced peroxynitrite-mediated oxidation of low-density lipoproteins (LDL) and attenuated the inactivation of α1-antiproteinase by tyrosine nitration nih.govwsu.edumdpi.com. Additionally, LKE has been observed to suppress microglial nitric oxide production, a process mediated by RNS, thereby contributing to its anti-inflammatory effects nih.govshefayekhatam.irtandfonline.com.
Influence on Neurotrophic Processes
This compound and its derivatives are recognized for their neurotrophic activities, promoting neuronal growth and survival.
A significant neurotrophic effect of LK and its derivative LKE is the promotion of neurite outgrowth and elongation. LKE has been shown to stimulate growth factor-dependent neurite extension in NSC-34 motor neuron-like cells, increasing both the number and length of neurites nih.govresearchgate.netjneurosci.orgresearchgate.net. Studies using primary cultures of chick dorsal root ganglia (DRG) neurons also reported that LKE significantly increased the mean neurite length nih.govresearchgate.net. In human SH-SY5Y cells and primary mouse cerebellar granule cells, LKE induced neuritogenesis, leading to an increase in neurite process numbers and lengths researchgate.netresearchgate.net. These effects are partly attributed to LK's interaction with Collapsin Response Mediator Protein-2 (CRMP2), a protein critical for regulating cytoskeletal remodeling and neuronal morphology, including neurite outgrowth jneurosci.orgtandfonline.comwikipedia.orgmdpi.comoup.com.
Table 2: Neurite Outgrowth Promotion by this compound Ethyl Ester (LKE)
| Cell Type/Model | Treatment | Measured Outcome | Key Finding | Citation(s) |
| NSC-34 cells | LKE | Neurite outgrowth | Promoted growth factor-stimulated outgrowth | nih.govjneurosci.orgresearchgate.net |
| NSC-34 cells | LKE (100 μM) | Neurite number and length | Increased neurite number and length by >50% | researchgate.netjneurosci.org |
| Chick DRG neurons | LKE | Mean neurite length | Significantly increased mean neurite length | nih.govresearchgate.net |
| SH-SY5Y cells | LKE | Neurite process number and length | Induced neuritogenesis, increased number and length | researchgate.netresearchgate.net |
| Primary CGCs | LKE | Neurite process number and length | Induced neuritogenesis, increased number and length | researchgate.netresearchgate.net |
LKE has demonstrated a capacity to enhance neuronal survival and maturation in various cell culture models. It protects motor neurons from toxicity induced by hydrogen peroxide and microglia-conditioned medium nih.govresearchgate.netnih.gov. In primary cultures, LKE has been shown to reduce both spontaneous and stress-induced neuronal cell death, including that caused by glutamate excitotoxicity researchgate.netnih.govresearchgate.netresearchgate.net. Furthermore, LKE has shown positive effects on oligodendrocyte progenitor cells (OPCs), promoting their process extension and increasing the expression of myelin-related genes, suggesting a role in neuronal maturation and myelin sheath formation nih.govresearchgate.net. Lanthionine synthetase C-like protein 1 (LanCL1), a known binding partner of LK, also promotes motor neuron survival and is implicated in mitigating oxidative stress and enhancing AKT activity, further supporting the neuroprotective role of this class of compounds scienceopen.com. LKE also stimulates autophagy via the mammalian target of rapamycin (B549165) (mTOR) pathway in both neuronal and glial cell cultures, a process critical for cellular health and survival mdpi.comnih.gov.
Table 3: Neuronal Survival and Maturation Effects of this compound Ethyl Ester (LKE)
| Cell Type/Model | Stress Condition / Treatment | Measured Outcome | Key Finding | Citation(s) |
| NSC-34 cells | H₂O₂ toxicity | Neuronal survival | Protected motor neurons | nih.govresearchgate.netnih.gov |
| Primary cortical neurons | t-BuOOH exposure | Cell viability | Protected against oxidative stress | researchgate.netnih.gov |
| SH-SY5Y cells | Glutamate excitotoxicity | Cell death | Reduced cell death and ROS production | researchgate.netresearchgate.net |
| Primary CGCs | Spontaneous/Glutamate-induced death | Cell death | Reduced cell death | researchgate.netresearchgate.net |
| OPCs | In vitro culture | Process extension, myelin gene expression | Increased process number/length, enhanced maturation markers | nih.govresearchgate.net |
| Neuronal/Glial cultures | N/A | Autophagy flux | Stimulated autophagy via mTORC1 pathway | mdpi.comnih.gov |
Biological Roles and Physiological Significance of Lanthionine Ketimine
Endogenous Occurrence and Homeostatic Regulation
Lanthionine (B1674491) ketimine is formed from the non-proteogenic amino acid lanthionine. nih.gov The synthesis of lanthionine itself is thought to occur through the promiscuous activity of the transsulfuration pathway enzyme, cystathionine-β-synthase (CβS). mdpi.com This enzyme can condense two molecules of cysteine or one molecule of cysteine with serine to produce lanthionine. wikipedia.org Subsequently, lanthionine is converted into LK through the action of an aminotransferase. mdpi.com Specifically, glutamine transaminase K can catalyze the reaction of lanthionine with an α-keto acid to yield an intermediate that cyclizes to form lanthionine ketimine. oup.com
LK is present in the mammalian brain at appreciable concentrations, with early studies measuring its levels at approximately 1 nmole/g of tissue. mdpi.com The existence of this endogenous molecule in the brain has spurred investigations into its physiological relevance, challenging the initial perception of it being mere metabolic waste. mdpi.com While the precise homeostatic regulatory mechanisms governing LK levels are not fully elucidated, its formation is intrinsically linked to sulfur amino acid metabolism. wikipedia.org It has also been proposed that additional pathways for LK formation may exist, potentially involving the glutathione-binding protein, lanthionine synthase-like protein-1 (LANCL1), though this has not been definitively proven. wikipedia.org
Proposed Functions as a Signalling Molecule or Neurochemical
The biological activities of this compound have led to the hypothesis that it may function as a paracrine signaling molecule. mdpi.com This proposition is supported by early findings that demonstrated high-affinity binding of radiolabeled LK to synaptosomal membranes, with a dissociation constant (Kd) of 58 nM, a range typical for neurotransmitter affinities. mdpi.com This suggests the presence of specific protein targets or receptors for LK in the CNS.
Further research has identified potential protein binding partners for LK, lending more weight to its role as a signaling molecule. Through affinity proteomics, collapsin response mediator protein-2 (CRMP2) and lanthionine synthetase C-like protein-1 (LanCL1) have been identified as notable bovine brain proteins that specifically bind to an LK-derivatized matrix. jneurosci.org CRMP2 is a protein involved in regulating cytoskeleton structure and is implicated in neurite growth and various neurological diseases. wikipedia.orgjneurosci.org The interaction of LK with CRMP2 is thought to be a key mechanism through which it exerts its neurotrophic effects. wikipedia.org These findings collectively suggest that this compound may not be a simple metabolite but rather a purposeful neurochemical involved in modulating neural processes. oup.comnih.gov
Involvement in Cellular Stress Responses
This compound and its synthetic, cell-penetrating derivative, this compound-5-ethyl ester (LKE), have demonstrated protective effects against cellular stress, particularly oxidative stress. wikipedia.orgresearchgate.net In vitro studies have shown that LKE can protect neurons from oxidative stress induced by glutamate (B1630785) or hydrogen peroxide. researchgate.net This neuroprotective action is accompanied by a reduction in the production of reactive oxygen species. nih.gov
Beyond direct antioxidant effects, LK and LKE have been shown to inhibit the activation of microglia, the resident immune cells of the brain, which are triggered by inflammatory cytokines. wikipedia.org This anti-inflammatory activity is crucial in the context of neurodegenerative diseases where neuroinflammation is a key pathological feature. nih.gov Furthermore, LKE has been found to stimulate autophagy in glioma and neuroblastoma cell lines. nih.gov Autophagy is a critical cellular process for clearing damaged components, and its stimulation by LKE suggests a mechanism for mitigating cellular stress and promoting cell survival. nih.gov The action of LKE on autophagy appears to be mediated through the mTORC1 pathway. nih.gov
Observed Effects in In Vitro Cellular Models and Animal Models of Neurological Processes
The therapeutic potential of this compound, often studied through its ester derivative LKE due to increased cell permeability, has been investigated in various models of neurological processes and diseases. nih.govresearchgate.net
In cellular models, LKE has been shown to dose-dependently reduce cell death in both SH-SY5Y human neuronal cells and primary mouse cerebellar granule neurons. researchgate.netnih.gov It effectively mitigates cell death caused by glutamate excitotoxicity, a process linked to oxidative stress. researchgate.netnih.gov In animal models, LKE has demonstrated beneficial effects in conditions where oxidative stress and neuroinflammation are prominent. For instance, in a mouse model of Parkinson's disease, LKE protected dopaminergic neurons and reduced the number of activated microglia. nih.gov Similarly, in a mouse model of Alzheimer's disease (the 3xTg-AD model), LKE treatment reduced the density of Iba1-positive microglia, indicating a decrease in neuroinflammation. oup.comnih.gov LKE has also been shown to reduce microglial activation in a mouse model of spinal cord injury. tandfonline.com
Recent studies have highlighted the role of LKE in promoting myelination and the differentiation of oligodendrocyte progenitor cells (OPCs), the cells responsible for producing myelin in the CNS. nih.gov In a cuprizone-induced demyelination mouse model, LKE treatment accelerated remyelination. tandfonline.com This was associated with an increase in the number of OPCs and mature oligodendrocytes. nih.gov After two weeks of remyelination, LKE increased the percentage of remyelinated axons and restored the g-ratio (the ratio of axon diameter to total fiber diameter) to near-normal values. nih.gov
In vitro studies using primary mouse OPCs have confirmed that LKE stimulates OPC proliferation and maturation, as evidenced by an increase in the number of cells expressing markers for different stages of oligodendrocyte development (Olig2+, CC1+, and PLP+). nih.gov LKE also reduced cell death in these cultures. nih.gov The mechanism for these effects may involve the regulation of intracellular calcium levels in OPCs. nih.gov
This compound ester has shown promise in promoting neural repair in experimental models of injury. In a rodent model of spinal cord injury, LKE promoted locomotor recovery. researchgate.net This functional improvement was associated with a reduction in neuroinflammation. researchgate.net The neurotrophic properties of LKE likely contribute to its beneficial effects in injury models. LKE has been shown to induce neuritogenesis, increasing the number and length of neuronal processes in both undifferentiated SH-SY5Y cells and primary neurons. nih.gov This neurite-promoting activity is consistent with its interaction with CRMP2, a protein known to be involved in axon guidance. wikipedia.orgoup.com
The table below summarizes the observed effects of this compound and its ester derivative (LKE) in various experimental models.
| Model System | Key Findings | Reference(s) |
| In Vitro Cellular Models | ||
| SH-SY5Y human neuronal cells | Reduced spontaneous and glutamate-induced cell death; Induced neuritogenesis. | nih.gov, researchgate.net |
| Primary mouse cerebellar granule neurons | Reduced spontaneous and glutamate-induced cell death; Induced neuritogenesis. | nih.gov, researchgate.net |
| Primary mouse oligodendrocyte progenitor cells (OPCs) | Stimulated proliferation and maturation; Reduced cell death; Regulated intracellular calcium levels. | nih.gov |
| EOC-20 microglia | Antagonized activation by inflammogens. | jneurosci.org |
| Animal Models | ||
| Mouse model of Multiple Sclerosis (EAE) | Reduced clinical severity and neuroinflammation; Increased myelin thickness. | nih.gov |
| Mouse model of Multiple Sclerosis (Cuprizone) | Accelerated remyelination; Increased number of OPCs and mature oligodendrocytes. | nih.gov, tandfonline.com |
| Mouse model of Parkinson's Disease (MPTP) | Protected dopaminergic neurons; Reduced microglial activation. | nih.gov |
| Mouse model of Alzheimer's Disease (3xTg-AD) | Diminished cognitive decline; Reduced amyloid-β deposition and phospho-Tau accumulation; Reduced microglial density. | oup.com, nih.gov |
| Mouse model of Spinal Cord Injury | Promoted locomotor recovery; Reduced neuroinflammation. | researchgate.net |
Comparison with Other Endogenous Sulfur Metabolites in Biological Context
The transsulfuration pathway, a critical metabolic route for sulfur-containing amino acids, gives rise to several key molecules, each with distinct biological functions. This compound's roles are best understood when compared and contrasted with its metabolic relatives: homocysteine, cysteine, and glutathione (B108866). While interconnected through their metabolic origins, their physiological impacts diverge significantly, ranging from essential building blocks and primary antioxidants to potential toxins and signaling molecules.
Homocysteine, a pivotal intermediate in methionine metabolism, is primarily known for its association with cardiovascular disease and neurotoxicity when its levels are elevated. In contrast, this compound exhibits neuroprotective properties. nih.govnih.gov While high concentrations of homocysteine can induce oxidative stress and apoptosis in neuronal cells, this compound and its synthetic derivatives have been shown to protect neurons from oxidative damage and suppress inflammatory responses in the brain. frontiersin.orgnih.gov
Cysteine, another key product of the transsulfuration pathway, is a conditionally essential amino acid. Its primary roles include being a crucial component of proteins and serving as the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione. nih.gov Unlike the structural and foundational roles of cysteine, this compound is a non-proteogenic amino acid, meaning it is not incorporated into proteins. Instead, its functions appear to be more aligned with cell signaling and regulation. nih.gov
Glutathione is arguably the most well-known endogenous sulfur metabolite, celebrated for its potent antioxidant capabilities. It directly neutralizes reactive oxygen species and is a critical cofactor for various antioxidant enzymes. wikipedia.org While this compound also possesses antioxidant properties, its protective mechanisms appear to be more multifaceted. nih.govnih.gov this compound's neuroprotective effects are linked to its interaction with specific proteins, such as collapsin response mediator protein-2 (CRMP2), which is involved in neuronal growth and plasticity. frontiersin.orgasm.org Furthermore, both this compound and glutathione bind to the lanthionine synthetase C-like protein 1 (LanCL1), suggesting a potential interplay in cellular signaling pathways. nih.govnih.gov
The following interactive table provides a comparative overview of these four endogenous sulfur metabolites, highlighting their distinct origins, primary functions, and physiological significance.
| Feature | This compound | Homocysteine | Cysteine | Glutathione |
| Primary Role | Neuroprotection, Anti-inflammatory, Neurotrophic signaling nih.govfrontiersin.org | Intermediate in methionine metabolism frontiersin.org | Protein synthesis, Precursor to glutathione and taurine (B1682933) nih.gov | Major intracellular antioxidant, Detoxification wikipedia.orgfrontiersin.org |
| Origin | Metabolite of lanthionine, formed via the transsulfuration pathway nih.govnih.gov | Product of methionine demethylation frontiersin.org | Synthesized from homocysteine via the transsulfuration pathway nih.gov | Synthesized from cysteine, glutamate, and glycine (B1666218) wikipedia.org |
| Effect on Nervous System | Neuroprotective, promotes neurite growth frontiersin.orgasm.org | Neurotoxic at high concentrations mdpi.com | Precursor to the neuromodulator hydrogen sulfide (B99878) and antioxidant glutathione nih.gov | Protects against oxidative stress frontiersin.org |
| Protein Interaction | Binds to CRMP2 and LanCL1 frontiersin.orgnih.gov | Can lead to protein damage via homocysteinylation mdpi.com | Structural component of proteins (disulfide bonds) samipubco.com | S-glutathionylation of proteins for redox regulation wikipedia.org |
| Nature | Non-proteogenic amino acid derivative nih.gov | Non-proteogenic amino acid frontiersin.org | Conditionally essential proteogenic amino acid nih.gov | Tripeptide antioxidant wikipedia.org |
Chemical Synthesis and Analog Development of Lanthionine Ketimine Derivatives
Laboratory Synthesis of Lanthionine (B1674491) Ketimine
The laboratory synthesis of lanthionine ketimine provides a reliable source of the compound for biological and pharmacological studies, moving beyond reliance on extraction from natural sources.
The primary method for the laboratory synthesis of this compound and its esters involves the condensation of a cysteine derivative with a 3-substituted pyruvate analogue. wikipedia.org A common and effective approach is the reaction of L-cysteine or its esters, such as L-cysteine ethyl ester hydrochloride, with 3-bromopyruvic acid in an aqueous solution. wikipedia.org
This reaction proceeds via an initial nucleophilic attack of the cysteine thiol group on the electrophilic carbon of 3-bromopyruvate, followed by an intramolecular cyclization and dehydration to form the stable 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid structure of this compound. The resulting product, which precipitates from the aqueous solution, can be isolated by filtration and purified by washing. wikipedia.org This synthetic strategy is efficient and allows for the production of the core this compound scaffold.
The synthesis of this compound from standard chiral precursors introduces important stereochemical considerations. When the synthesis begins with L-cysteine, the stereocenter at the C3 position of the resulting 1,4-thiazine ring is retained from the starting amino acid. The condensation and cyclization reaction, however, creates a new chiral center at the C5 position of the ring.
Design and Synthesis of this compound Derivatives and Prodrugs
To overcome challenges associated with the parent this compound molecule, such as limited penetration of the central nervous system and metabolic instability, researchers have designed and synthesized a variety of derivatives and prodrugs. wsu.edu The goal is to enhance its therapeutic potential by improving its physicochemical properties and biological activity.
One of the most significant and widely studied derivatives is this compound Ethyl Ester (LKE). LKE is a prodrug designed to improve the bioavailability of the active compound. It is synthesized using a method analogous to that for the parent LK, typically by the condensation of L-cysteine ethyl ester hydrochloride with 3-bromopyruvic acid. wikipedia.org
The addition of the ethyl ester group at the 5-carboxylate position significantly increases the lipophilicity of the molecule. This enhanced hydrophobicity facilitates more efficient diffusion across cellular membranes, including the blood-brain barrier. Once inside the cell, it is presumed that endogenous esterases hydrolyze the ethyl ester, releasing the active this compound molecule. This prodrug strategy has proven effective, as LKE has demonstrated potent neurotrophic and neuroprotective effects in various preclinical models. wikipedia.org
Further efforts to modify the this compound structure have led to the exploration of phosphonate analogs. The synthesis of lanthionine ketenamine ester-phosphonates (LKE-P) and their non-esterified counterparts (LK-P) introduces a phosphonate group into the molecule, typically at the 3-position. The synthesis of such organophosphorus compounds can be achieved through various established methods, with the Michaelis-Arbuzov reaction being a common route for forming carbon-phosphorus bonds. researchgate.net
These phosphonate derivatives are designed to alter the molecule's electronic properties and its ability to interact with biological targets. The introduction of a phosphonate moiety can enhance binding affinity to specific proteins and may improve the compound's stability and pharmacokinetic profile.
A key focus of the medicinal chemistry of this compound is the strategic modification of its molecular structure to optimize biological activity. Several approaches have been explored to create a diverse library of analogs for structure-activity relationship (SAR) studies.
Key modification strategies include:
Esterification: As demonstrated with LKE, converting the carboxylic acid groups into esters is a primary strategy to create prodrugs with enhanced membrane permeability.
Alkylation: Introducing alkyl groups at various positions on the thiazine ring can influence the molecule's hydrophobicity and steric profile. For example, the synthesis of 2-alkyl-substituted LKE derivatives has been explored. Increasing the length of these alkyl chains is intended to further enhance lipophilicity and potentially improve CNS penetration.
Phosphonate Addition: The incorporation of phosphonate groups, as seen in LKE-P, serves to create analogs with different charge and binding characteristics, potentially leading to altered or enhanced biological effects.
These modifications aim to systematically probe the structural requirements for potent biological activity, leading to the identification of new candidates with improved efficacy for treating neurodegenerative diseases.
This compound Derivatives and Their Properties
| Compound/Derivative | Modification Strategy | Rationale for Synthesis |
| This compound (LK) | Parent Compound | Natural metabolite with neurotrophic activity. |
| This compound Ethyl Ester (LKE) | Esterification (Prodrug) | Increase lipophilicity and enhance cell permeability/CNS penetration. |
| 2-Alkyl-LKE Analogs | Alkylation at the 2-position | Increase hydrophobicity to potentially improve membrane diffusion. |
| Lanthionine Ketenamine Ester-Phosphonates (LKE-P) | Addition of a phosphonate group | Modify electronic properties and target engagement to enhance biological activity. |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The exploration of this compound (LK) as a therapeutic lead has necessitated comprehensive structure-activity relationship (SAR) studies to identify analogs with enhanced potency, selectivity, and pharmacokinetic properties. Research has primarily focused on modifications at three key positions of the this compound scaffold: the C2 position, the C5 carboxyl group, and the C3 position. These studies have revealed critical insights into the structural requirements for biological activity, particularly concerning neuroprotective and regenerative effects.
Early investigations identified that the native this compound possesses inherent biological activity but is limited by poor cell permeability due to its dicarboxylic acid nature. This led to the synthesis of the 5-ethyl ester derivative, this compound ester (LKE), which demonstrated increased cellular uptake and subsequently became a foundational analog for further development.
Subsequent SAR studies have systematically introduced various functional groups at the C2 position. The addition of alkyl groups at this position has been shown to significantly influence the lipophilicity of the molecule. An increase in the length of the alkyl chain generally leads to a corresponding increase in hydrophobicity, which can enhance the ability of the derivative to diffuse across cell membranes.
Furthermore, the introduction of a phosphonate group at the C3 position has emerged as a key strategy for enhancing the biological efficacy of LK analogs. This modification is believed to improve target engagement. The combination of substitutions at both the C2 and C3 positions has yielded some of the most potent this compound analogs to date.
A notable study screened a panel of 2-alkyl and 3-phosphonate substituted LK derivatives for their ability to induce the proliferation and maturation of oligodendrocyte progenitor cells (OPCs), which is crucial for remyelination in diseases like multiple sclerosis. The findings from this research demonstrated that analogs such as 2-n-butyl- and 2-n-hexyl-LKE-phosphonate were particularly effective, reducing spontaneous cell death and increasing both proliferation and maturation of OPCs in vitro. These results highlight the synergistic effect of alkyl substitution at the C2 position and phosphonylation at the C3 position, coupled with esterification at the C5 carboxyl group.
The table below summarizes the key findings from SAR studies on this compound analogs and their effects on oligodendrocyte progenitor cells.
| Compound | C2-Substitution | C3-Substitution | C5-Substitution | Observed Effects on Oligodendrocyte Progenitor Cells (OPCs) |
| This compound (LK) | H | H | Carboxylic Acid | Baseline activity, limited by poor cell permeability. |
| This compound Ester (LKE) | H | H | Ethyl Ester | Increased cellular permeability and neuroprotective effects. |
| 2-n-butyl-LKE-phosphonate | n-Butyl | Phosphonate | Ethyl Ester | Reduced cell death, increased proliferation and maturation. |
| 2-n-hexyl-LKE-phosphonate | n-Hexyl | Phosphonate | Ethyl Ester | Reduced cell death, increased proliferation and maturation. |
These SAR studies have been instrumental in guiding the design of second-generation this compound analogs with improved therapeutic potential. The consistent observation that increased lipophilicity and the presence of a phosphonate group enhance biological activity provides a clear direction for future drug development efforts centered on this unique sulfur-containing heterocyclic scaffold.
Development of Novel Synthetic Routes for Academic Research
The growing interest in the therapeutic potential of this compound and its derivatives has spurred the development of novel and efficient synthetic routes to facilitate academic research. Early synthetic methods, while effective, often involved multiple steps with purification required at each stage, limiting the accessibility of these compounds for broad-based screening and investigation. A significant advancement in this area has been the development of a multiple-step, one-pot synthesis procedure.
This streamlined approach allows for the synthesis of a series of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates, which are analogs of this compound, its 5-ethyl ester (LKE), and 2-substituted LKEs. The key to this efficient synthesis is initiating the process with the Michaelis-Arbuzov reaction to prepare α-ketophosphonates. This initial step is crucial as it enables a wide range of functional groups to be introduced at the 2-position of the final product, thereby allowing for extensive exploration of the structure-activity relationship.
The one-pot procedure significantly reduces the time and resources required for synthesis and purification, making a diverse library of this compound analogs more readily available to the academic community. This has been particularly beneficial for studies investigating the neuroprotective and pro-myelinating properties of these compounds. For instance, this synthetic route has been successfully employed to produce novel analogs like 2-isopropyl-LK-P, 2-n-hexyl-LKE-P, and 2-ethyl-LKE, which have demonstrated superior activity in stimulating autophagy in cell cultures compared to the parent compound, LKE.
The development of such robust and versatile synthetic methodologies is paramount for advancing the field. It not only facilitates the synthesis of known analogs for further biological evaluation but also provides a platform for the design and creation of entirely new derivatives with potentially enhanced therapeutic properties. The accessibility of these compounds is crucial for academic laboratories to conduct fundamental research into the mechanisms of action of this compound and to explore its potential in a wider range of disease models. The ability to generate a variety of analogs with high efficiency will undoubtedly accelerate the pace of discovery in this promising area of medicinal chemistry.
Research Frontiers and Future Directions in Lanthionine Ketimine Studies
Elucidation of Undiscovered Biological Targets and Downstream Effectors
While some biological targets of lanthionine (B1674491) ketimine and its derivatives have been identified, a complete understanding of its molecular interactions is far from complete. Current research has strongly implicated Collapsin Response Mediator Protein 2 (CRMP2) as a key binding partner and downstream effector. nih.gov Treatment with lanthionine ketimine ethyl ester (LKE), a cell-penetrating derivative, has been shown to alter the phosphorylation state of CRMP2, suggesting this interaction is crucial for its neuroprotective effects. nih.govresearchgate.net
Beyond CRMP2, studies have demonstrated the existence of specific, high-affinity binding sites for LK in bovine brain membranes, indicating that other direct molecular targets likely exist. nih.gov The proteins Lanthionine Synthetase C-like protein 1 (LanCL1) and its homolog LanCL2 are also known to bind LK and are implicated in critical physiological processes, pointing towards additional avenues of interaction. dntb.gov.ua Future research efforts will likely focus on proteomic approaches, such as affinity chromatography using LK as a ligand, to systematically identify these unknown binding partners and further clarify the downstream consequences of these interactions. researchgate.net It is also hypothesized that LK or its derivatives may act on proteins downstream of the mTORC1 complex, such as ULK1 or beclin-1, to regulate autophagy. nih.gov
Comprehensive Mapping of this compound-Mediated Signaling Pathways
A significant breakthrough in understanding LK's function has been the discovery of its role in modulating the mTORC1 signaling pathway to stimulate autophagy. nih.govmdpi.comnih.gov LKE has been shown to inhibit mTORC1 signaling, a key regulator of cellular growth and metabolism, leading to the induction of autophagic flux in both neuronal and glial cells. nih.govmdpi.com Mechanistically, LKE appears to act near the mTOR complex, as it decreases the colocalization of mTOR with lysosomes, an essential step for mTORC1 activation, without affecting upstream components like the tuberous sclerosis complex (TSC). nih.govnih.gov
Another critical signaling axis influenced by LKE involves the regulation of intracellular calcium. In oligodendrocyte progenitor cells (OPCs), LKE treatment modulates calcium flux by increasing basal calcium levels, reducing influx after stimulation with neurotransmitters like glutamate (B1630785) or ATP, and increasing the response to depolarization. nih.gov These effects on calcium signaling, potentially mediated by CRMP2, are linked to LKE's ability to promote OPC proliferation and maturation. nih.gov Comprehensive mapping of these and other signaling cascades, including potential links to the Akt signaling pathway via LanCL2, will be essential to fully appreciate the breadth of LK's biological influence. mdpi.com
Investigation of this compound's Role in Paracrine Signaling and Intercellular Communication
There is growing evidence to suggest that lanthionine and its metabolites may function as important signaling molecules, facilitating communication between different cell types within the central nervous system. dntb.gov.ua The ability of LKE to suppress the activation of microglia, the brain's resident immune cells, points to a crucial role in neuroinflammatory processes. researchgate.netnih.gov This anti-inflammatory action suggests that LK released from one cell type, such as neurons, could act on neighboring microglia to modulate the local immune environment.
Furthermore, the demonstrated effects of LKE on the proliferation and maturation of oligodendrocyte progenitor cells (OPCs) highlight its potential role in myelination and remyelination. nih.govnih.govtandfonline.com This implies a complex intercellular dialog where LK or its derivatives could act as signals that influence the behavior of OPCs, which are critical for maintaining the integrity of neural circuits. Future studies are needed to explore the mechanisms of LK release, its stability in the extracellular space, and the specific receptors or transporters on target cells that mediate these paracrine effects.
Exploration of Stereoisomeric Effects on Biological Activity
Like many biologically active molecules, this compound is a chiral compound, meaning it can exist in different stereoisomeric forms (i.e., non-superimposable mirror images). It is a well-established principle in pharmacology that the stereochemistry of a molecule can have a profound impact on its biological activity, as interactions with proteins are often highly stereospecific. mdpi.com
Research on LKE often specifies the use of a particular isomer, such as the R-enantiomer, hinting at the importance of its specific three-dimensional structure for its observed biological effects. oup.com However, a systematic investigation comparing the activity of different LK stereoisomers has yet to be reported. Future studies should focus on synthesizing and testing the various stereoisomers of LK and its derivatives to determine if one form is significantly more potent or has a different activity profile. This knowledge is crucial for optimizing the therapeutic potential of LK-based compounds and understanding the structural requirements for interacting with its biological targets.
Potential for this compound-Inspired Chemical Biology Tools
The unique structure and biological activity of this compound make it an attractive scaffold for the development of novel chemical biology tools. By chemically modifying the core LK structure, researchers have already created a panel of synthetic analogs with improved properties, such as enhanced cell permeability and greater potency as autophagy stimulators. proquest.comnih.govnih.gov
These derivatives include 2-alkyl and 3-phosphonate substituted versions, some of which are up to ten times more potent than LKE at inducing autophagy. nih.gov The development of these analogs represents a powerful approach to creating more effective therapeutic agents. proquest.com Furthermore, this compound itself has been utilized as a tool for discovery. By immobilizing LK on a solid support, it can be used as an affinity ligand to capture and identify its binding proteins from cell extracts, a classic chemical biology technique for target identification. researchgate.net The continued exploration of LK-inspired chemistry will likely yield new probes, inhibitors, and modulators to dissect complex biological processes.
Q & A
Advanced Research Question
- Parkinson’s disease : MPTP-induced mouse models evaluate LK’s suppression of microglial activation and CRMP2 phosphorylation (measured via Iba1 immunofluorescence and p-CRMP2 immunoblotting) .
- Huntington’s disease : Preclinical testing in R6/2 transgenic mice quantifies LK’s ability to reduce oxidative stress markers (e.g., 8-OHdG) and delay motor decline .
- Multiple sclerosis : Cuprizone-induced demyelination models assess LKE’s promotion of remyelination via electron microscopy and MBP staining .
How do cell-penetrating LK derivatives (e.g., LKE) enhance experimental outcomes?
Advanced Research Question
Esterification of LK improves bioavailability by:
- Increasing lipophilicity : LogP values of LKE (~1.5) vs. LK (<0) enhance blood-brain barrier penetration (Table 1, ).
- Microglial modulation : LKE (10–100 nM) suppresses NO production in EOC-20 microglia via NF-κB inhibition, mimicking minocycline’s anti-inflammatory effects .
- Autophagy induction : LKE activates mTORC1-dependent autophagy in SH-SY5Y cells, measured via LC3-II/LC3-I ratio and p62 degradation .
How can researchers resolve contradictions in LK’s antioxidant vs. pro-autophagy roles?
Advanced Research Question
Contradictions arise from LK’s context-dependent effects:
- Metabolite profiling : Quantify glutathione (GSH) and homocysteine levels under varying oxidative stress conditions. Elevated homocysteine may divert TSP flux away from LK, reducing its antioxidant output .
- Genetic models : Use LanCL1/2 knockdown cells to dissect LK’s autophagy regulation vs. GSH-independent antioxidant pathways .
- Dose-response studies : Test LKE at low (1–10 nM) vs. high (>100 nM) doses; low doses favor CRMP2-mediated neuritogenesis, while high doses trigger mTOR-driven autophagy .
What in vitro assays are optimal for studying LK’s impact on neurite outgrowth?
Advanced Research Question
- NSC-34 motor neurons : Serum-starved cultures treated with LKE (10 nM) show a 2.5-fold increase in neurite length, quantified via Sholl analysis .
- CRMP2 phosphorylation assays : Measure phospho-CRMP2 (Thr514) levels via ELISA to correlate with neurite inhibition .
- Live-cell imaging : Track microtubule dynamics in GFP-tagged β-tubulin neurons exposed to LK .
How does LK modulate mTORC1 signaling in neurodegenerative contexts?
Advanced Research Question
LK derivatives stimulate autophagy via mTORC1 inhibition:
- Biochemical assays : LKE reduces phosphorylated S6K (a mTORC1 substrate) in 3xTg-AD mice, measured via Western blot .
- LanCL1 interaction : Co-IP studies reveal LanCL1 binds LK and facilitates mTORC1 pathway crosstalk, linking sulfur metabolism to proteostasis .
- Therapeutic synergy : Combine LKE with rapamycin to enhance autophagic clearance of Aβ plaques in Alzheimer’s models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
